Pyrimidine-2-carboxamide
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Overview
Description
Pyrimidine-2-carboxamide is a heterocyclic organic compound with the molecular formula C5H5N3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine-2-carboxamide typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method is the reaction of 2-chloropyrimidine with ammonia or amines under controlled conditions to yield this compound . Another approach involves the cyclization of appropriate precursors in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
Pyrimidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research has shown its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of Pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the receptor for advanced glycation end products (RAGE), which plays a crucial role in various inflammatory responses. By inhibiting RAGE, this compound can reduce inflammation and neuronal cell death, making it a promising candidate for treating chronic inflammatory diseases and Alzheimer’s disease .
Comparison with Similar Compounds
2-Amino-4-hydroxy-5-pyrimidinecarboxamide: Known for its anti-inflammatory properties.
Pyridine-2-carboxamide: Used in the treatment of tuberculosis.
2-Aminopyrimidine: Exhibits significant therapeutic effects in Alzheimer’s disease models.
Uniqueness: Its unique chemical structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
pyrimidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-4(9)5-7-2-1-3-8-5/h1-3H,(H2,6,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXJMHXHGDAHPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878771 |
Source
|
Record name | 2-PYRIMIDINECARBOXAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88511-48-2 |
Source
|
Record name | 2-PYRIMIDINECARBOXAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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